molecular formula C8H10BrNO B2370862 1-(6-Bromopyridin-3-yl)propan-1-ol CAS No. 1194020-08-0

1-(6-Bromopyridin-3-yl)propan-1-ol

Cat. No. B2370862
CAS RN: 1194020-08-0
M. Wt: 216.078
InChI Key: HRCGHWKWZMLTCB-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of pyridine and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Modifications

  • Chemical Synthesis and Safety Improvements : A study by (Palmer et al., 2012) discussed the structural modifications of compounds similar to 1-(6-Bromopyridin-3-yl)propan-1-ol for reducing mutagenicity and drug-drug interactions. These modifications aimed to improve safety profiles.

  • Role in Antifungal Activity : Research by (Lima-Neto et al., 2012) highlighted the synthesis of derivatives like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, demonstrating significant antifungal properties against Candida species, suggesting potential medicinal applications.

  • Neurogenesis Applications : A study by (Shin et al., 2015) explored a derivative of this compound in inducing neurogenesis in neural stem cells, highlighting its potential in neurological research and therapy.

Biological and Pharmaceutical Investigations

  • Medicinal Chemistry : Research by (Bolliger et al., 2011) focused on the synthesis of 2-aminopyridines, key structural cores in medicinal compounds, demonstrating the importance of bromopyridine derivatives in drug discovery.

  • Antifungal Synthesis and Evaluation : A study by (Zambrano-Huerta et al., 2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibiting high activity against Candida strains, indicating the utility of such compounds in developing antifungal agents.

  • Pharmaceutical Agent Development : Investigations by (Stenlake et al., 1989) and (Vardanyan, 2018) focused on synthesizing derivatives for potential use as intravenous anesthetics and other pharmaceutical applications.

Advanced Material Development

  • Metal Binding and Antitumor Activity : Research by (Roy et al., 2011) highlighted a cationic imidazopyridine derivative, related to this compound, exhibiting significant antitumor activities and potential as cellular imaging agents.

  • Corrosion Inhibition in Steel : A study by (Gao et al., 2007) synthesized tertiary amines related to the compound and evaluated their performance as corrosion inhibitors, illustrating industrial applications.

Miscellaneous Applications

  • Agricultural Research : A study by (Phillips et al., 1981) explored a similar heterocyclic amino acid, affecting the morphological development of plants, suggesting potential use in agricultural research.

  • Ultrasonic Studies in Liquid Mixtures : Research by (Rambabu et al., 1989) used bromobutane and alcohol mixtures, including propan-1-ol, to study ultrasonic velocities and densities, highlighting the compound's relevance in physical chemistry studies.

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(6-Bromopyridin-3-yl)propan-1-ol is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As an intermediate in organic synthesis and pharmaceutical production , its effects would largely depend on the final compounds it helps produce.

properties

IUPAC Name

1-(6-bromopyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGHWKWZMLTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a chilled (ice bath) solution of 6-bromo-pyridine-3-carbaldehyde (15.0 g, 80.64 mmol) in a 1:1 mixture of ether:toluene (400 mL) was added a 2 M solution of ethylmagnesium chloride (40.0 mL, 80.0 mmol) in THF over a 15 minute period. The reaction was monitored by TLC (ethyl acetate-hexanes 3:7). After 4 hours, the mixture was diluted with saturated aqueous ammonium chloride (300 mL) and the organic phase separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×50 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was passed through a pad of silica gel eluting with dichloromethane-hexanes (0-100%). The material from the pad was purified by silica gel chromatography eluting with ethyl acetate-hexanes (2:98, then 4:96, then 6:94, then 8:92, then 1:9, then 12:88, then 15:85) to afford 1-(6-bromo-pyridin-3-yl)-propan-1-ol as a clear oil.
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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400 mL
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
ethyl acetate-hexanes
Quantity
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Type
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Reaction Step Four
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300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a chilled (0° C.) solution of 6-bromopyridine-3-carboxaldehyde (15.0 g, 80.6 mmol) in a 1:1 mixture of ether-toluene (400 mL) is added a 2 M solution of ethylmagnesium chloride (40.0 mL, 80.0 mmol) in THF over a 15 minute period. After 4 hours, the mixture is diluted with saturated aqueous ammonium chloride (300 mL) and the organic layer is separated. The aqueous layer is extracted with EtOAc (2×100 mL). The combined organic layers are washed with brine (2×50 mL), dried over magnesium sulfate, filtered and concentrated. The crude material is passed through a pad of silica gel eluting with dichloromethane-hexanes (0-100%). The material from the pad is purified by silica gel chromatography eluting with EtOAc-hexanes (2:98, then 4:96, then 6:94, then 8:92, then 1:9, then 12:88, then 15:85) to afford 1-(6-bromopyridin-3-yl)-propan-1-ol as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ether-toluene
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a chilled (0° C.) solution of 6-bromo-pyridine-3-carboxaldehyde (15.0 g, 80.6 mmol) in a 1:1 mixture of ether-toluene (400 mL) was added a 2 M solution of ethyl magnesium chloride (40.0 mL, 80.0 mmol) in THF over a 15 minute period. The solution was stirred for 4 hours, and a more polar product was observed by TLC (ethyl acetate-hexanes 3:7). The mixture was diluted with saturated aqueous ammonium chloride (300 mL) and the organic phase separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×50 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was passed through a pad of silica gel eluting 0-100% dichloromethane in hexanes. The material from the pad was purified by silica gel chromatography eluting with a gradient of 2-15% ethyl acetate in hexanes to afford 1-(6-bromo-pyridin-3-yl)-propan-1-ol.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ether-toluene
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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